molecular formula C4CoF12N2O8S4 B3177697 Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) CAS No. 207861-61-8

Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)

Cat. No.: B3177697
CAS No.: 207861-61-8
M. Wt: 619.2 g/mol
InChI Key: HRURXKIZWNSHQB-UHFFFAOYSA-N
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Description

Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) is a useful research compound. Its molecular formula is C4CoF12N2O8S4 and its molecular weight is 619.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Cobalt bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions, particularly in surface treatment, synthesis, and catalysis . It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. The compound’s interactions are primarily characterized by its ability to form stable complexes with transition metals, which can influence the activity of metalloenzymes and other metal-dependent proteins .

Cellular Effects

Cobalt bis(trifluoromethylsulfonyl)imide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli, while its effects on gene expression can result in changes in protein synthesis and cellular behavior .

Molecular Mechanism

The molecular mechanism of action of cobalt bis(trifluoromethylsulfonyl)imide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes or proteins, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . Additionally, cobalt bis(trifluoromethylsulfonyl)imide can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cobalt bis(trifluoromethylsulfonyl)imide can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is stable under inert gas conditions and at ambient temperatures, but it is hygroscopic and can degrade when exposed to moisture . Long-term studies have shown that cobalt bis(trifluoromethylsulfonyl)imide can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of cobalt bis(trifluoromethylsulfonyl)imide vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical pathways and cellular function . At high doses, it can cause toxic or adverse effects, including severe skin burns, eye damage, and allergic reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Cobalt bis(trifluoromethylsulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can act as a catalyst in certain reactions, facilitating the conversion of substrates to products . Its interactions with enzymes can also modulate the activity of metabolic pathways, leading to changes in the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, cobalt bis(trifluoromethylsulfonyl)imide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in water and its ability to form stable complexes with biomolecules facilitate its transport and distribution within the biological system .

Subcellular Localization

The subcellular localization of cobalt bis(trifluoromethylsulfonyl)imide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;cobalt(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Co/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRURXKIZWNSHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CoF12N2O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)
Reactant of Route 2
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)
Reactant of Route 3
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)

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